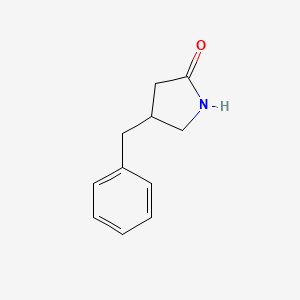

1,3-dimethyl-1H-pyrazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

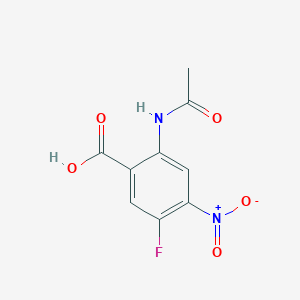

1,3-Dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is a versatile building block in synthetic organic chemistry, often used to develop heterocyclic compounds that are of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. For instance, a group of novel derivatives was synthesized using a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, resulting in moderate yields and confirmed by spectroscopic analyses . Another approach involved a one-pot, four-component condensation reaction, which is an efficient method to obtain a new series of derivatives at room temperature in acetonitrile as a solvent . Additionally, a green synthesis method was described using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile, with the structure confirmed by various spectroscopic studies and X-ray single-crystal determination .

Molecular Structure Analysis

The molecular structure of these derivatives has been extensively studied using experimental and computational approaches. Spectroscopic studies such as IR, NMR, HRMS, and UV-vis spectroscopy, along with X-ray crystallography, have been employed to confirm the structures . Computational methods like Hartree-Fock (HF) and density functional theory (DFT) have been used to calculate molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data to validate the findings .

Chemical Reactions Analysis

The reactivity of this compound derivatives with various reagents has been explored to synthesize a wide range of compounds. For example, reactions with nitrogen-containing bases can lead to nucleophilic replacement, cleavage of rings, or cyclization to form new derivatives . Additionally, the reaction with dimethyl acetylenedicarboxylate in the presence of potassium carbonate can result in the formation of indolizine derivatives through a double Michael reaction followed by cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. The presence of the CN functional group is a key feature that influences their reactivity and interactions . The antimicrobial activities of some derivatives have been evaluated, indicating their potential as bioactive compounds . Furthermore, the supramolecular aggregation of certain derivatives has been studied, revealing insights into their crystallization behavior and intermolecular interactions .

安全和危害

“1,3-dimethyl-1H-pyrazole-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

未来方向

“1,3-dimethyl-1H-pyrazole-4-carbonitrile” serves as a versatile precursor for the synthesis of various medicinally important compounds . It could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers . Therefore, future research may focus on exploring its potential applications in these areas.

作用机制

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They can interact with their targets and induce changes that lead to various biological activities.

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

It’s worth noting that pyrazole derivatives have shown significant biological activities , suggesting that this compound may also exhibit notable molecular and cellular effects.

属性

IUPAC Name |

1,3-dimethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOOXWGRXHZKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599122 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87412-96-2 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)